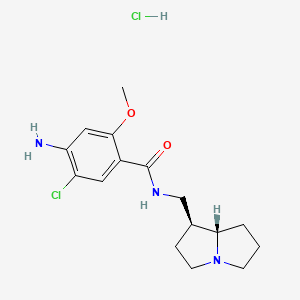
UCB-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCB-A is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Applications De Recherche Scientifique
Hematopoietic Stem Cell Applications
Umbilical cord blood (UCB), a source of hematopoietic stem cells (HSCs), has seen increasing scientific interest due to its role in hematopoietic stem cell transplantation (HSCT). First successfully used in HSCT in 1988, UCB is derived from the umbilical cord, a once-regarded medical waste that now provides lifesaving treatments. UCB stem cells are used in unrelated (donor and host) HSCT, with cord blood banks established for future use and research purposes (Haley, 1997).
Clinical Applications of UC-MSC and UCB-HSC
Umbilical cord mesenchymal stem cells (UC-MSC) and umbilical cord blood hematopoietic stem cells (UCB-HSC) are part of the broader field of human embryonic stem cell research. Their abilities for self-renewal and differentiation make them significant in clinical applications, particularly in regenerative medicine and various therapies (Feng et al., 2014).
UCB in Canada: Socio-Ethical and Legal Issues
In Canada, public and private UCB banks have emerged, reflecting global interest in UCB's therapeutic potential for treating diseases and potential in regenerative medicine. Public banks focus on creating UCB unit inventories for unrelated allogeneic transplants, while private banks store UCB for autologous or familial use. This dual model raises socio-ethical and regulatory considerations in Canadian healthcare policy (Plant & Knoppers, 2005).
DNA Methylation Research in UCB
UCB is used in epigenetic studies to understand prenatal exposures' effects on DNA methylation (DNAm). Reference-based approaches using UCB-specific DNAm profiles are essential for accurate cellular composition estimates in these studies. Systematic evaluation of these reference datasets is crucial for reducing confounding due to cellular heterogeneity in epigenetic research (Gervin et al., 2019).
Biomedical Research Applications
UCB has also found applications in other areas of biomedical research. For example, methods such as quan/qual approaches in research DMPK (Drug Metabolism and Pharmacokinetics) have been explored, employing high-resolution mass spectrometry for simultaneous quantitative and qualitative analysis, enhancing research efficiency and potential (King et al., 2014).
Propriétés
Nom du produit |
UCB-A |
|---|---|
Formule moléculaire |
C15H15F2N3O |
Poids moléculaire |
291.3018 |
Nom IUPAC |
4-(3,5-Difluorophenyl)-1-((1-methyl-1H-imidazol-5-yl)methyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H15F2N3O/c1-19-9-18-6-14(19)8-20-7-11(4-15(20)21)10-2-12(16)5-13(17)3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |
Clé InChI |
NCROJFOVIDPGAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CN=CN2C)CC(C3=CC(F)=CC(F)=C3)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCB-A; UCB A; UCBA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)